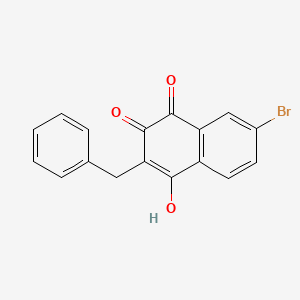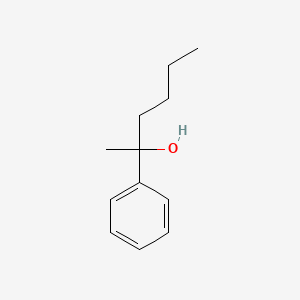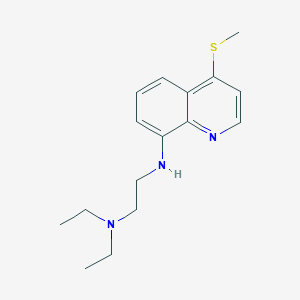
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-YL)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine is a complex organic compound with a unique structure that includes a quinoline ring substituted with a methylsulfanyl group and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the quinoline ring system. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
The ethane-1,2-diamine moiety is then attached to the quinoline ring through a nucleophilic substitution reaction, where the diethylamine group is introduced using diethylamine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The ethane-1,2-diamine moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, diethylamine, EDCI
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced quinoline derivatives
Substitution: Alkylated ethane-1,2-diamine derivatives
Scientific Research Applications
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline ring, which is known for its biological activity.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its entry into cells. The ethane-1,2-diamine moiety can chelate metal ions, potentially inhibiting metalloenzymes involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine
- N,N-Dimethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine
- N,N-Diethyl-1,2-diaminoethane
Uniqueness
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine is unique due to the presence of the methylsulfanyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties compared to similar compounds without this functional group.
Properties
CAS No. |
5431-53-8 |
|---|---|
Molecular Formula |
C16H23N3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H23N3S/c1-4-19(5-2)12-11-17-14-8-6-7-13-15(20-3)9-10-18-16(13)14/h6-10,17H,4-5,11-12H2,1-3H3 |
InChI Key |
PXZJKGBRFSFURW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC2=C(C=CN=C21)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


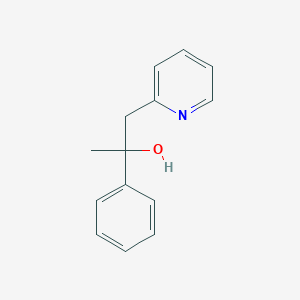
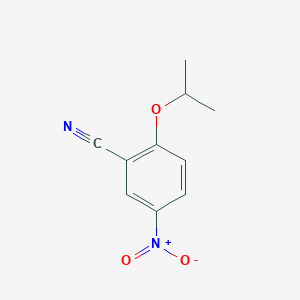
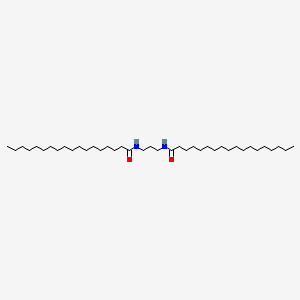
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
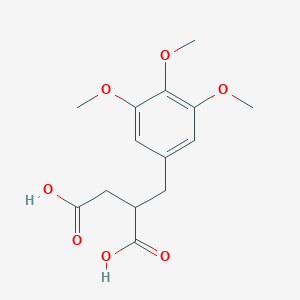
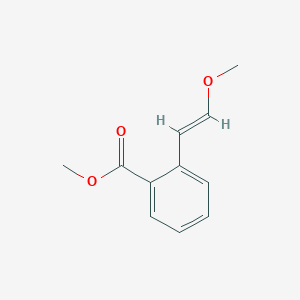
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
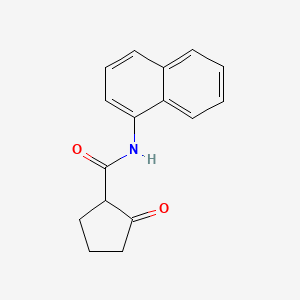
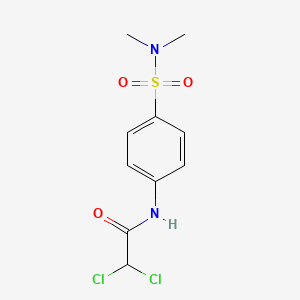
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
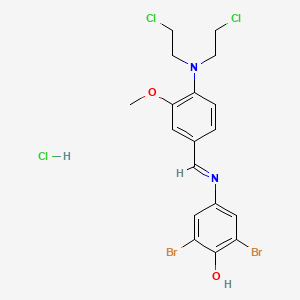
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
